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Compound of Interest

Compound Name: 2,5-Dimethyl-4-iodophenol

CAS No.: 114971-53-8

Cat. No.: B050664

Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,5-
Dimethyl-4-iodophenol
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks

is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs).

2,5-Dimethyl-4-iodophenol (also known as 4-iodo-2,5-xylenol) emerges as a highly valuable

and versatile intermediate. Its utility stems from a unique combination of structural features: a

nucleophilic hydroxyl group, two methyl groups that provide steric and electronic influence, and

a strategically positioned iodine atom. This iodine atom serves as an excellent leaving group in

a variety of palladium-catalyzed cross-coupling reactions, making this molecule a linchpin for

the synthesis of complex biaryl and arylamine scaffolds prevalent in many drug candidates.

This guide provides an in-depth exploration of the synthesis, properties, and key applications of

2,5-Dimethyl-4-iodophenol, complete with detailed protocols to empower researchers in
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leveraging its full synthetic potential.

Physicochemical Properties
A thorough understanding of the intermediate's properties is the foundation of its effective use.

Property Value Source(s)

CAS Number 114971-53-8 [1][2]

Molecular Formula C₈H₉IO [1][2]

Molecular Weight 248.06 g/mol [1][2]

Appearance
White to light yellow crystalline

solid
[3]

Purity
≥95-98% (typical commercial

grades)
[1][2]

Melting Point 63 - 65 °C [3]

Sensitivity Light sensitive [2]

Solubility

Soluble in methanol, ethanol,

ethyl acetate,

dichloromethane. Slightly

soluble in water.

[4]

Synthesis Protocol: Electrophilic Iodination of 2,5-
Dimethylphenol
The most direct and common route to 2,5-Dimethyl-4-iodophenol is the electrophilic aromatic

substitution of the readily available starting material, 2,5-Dimethylphenol. The hydroxyl group is

a strong activating group, and the two methyl groups further enhance the electron density of

the aromatic ring, facilitating iodination. The iodine atom is directed to the para-position relative

to the hydroxyl group due to steric hindrance from the ortho-methyl groups.

Causality in Reagent Selection
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Starting Material: 2,5-Dimethylphenol (p-xylenol) is an economical and widely available

starting material.[4][5][6]

Iodinating Agent: A combination of an iodine source (e.g., Potassium Iodide, KI) and an

oxidizing agent is often employed to generate the electrophilic iodine species in situ.

Trichloroisocyanuric acid (TCCA) can be used as a mild and efficient oxidant to convert

iodide (I⁻) into a more electrophilic species, facilitating the reaction under controlled

conditions. This avoids the use of harsher or more toxic iodinating reagents.

Synthesis Workflow Diagram
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Reagents & Solvents

Process Steps

2,5-Dimethylphenol

1. Dissolve SM, KI, NaOH
in Methanol at 0°C

Potassium Iodide (KI) TCCA

2. Slow addition of
TCCA solution

Methanol Sodium Hydroxide (NaOH)

3. Reaction at 0°C

4. Quench with water
& Acidify with HCl

5. Filter solid product

6. Recrystallize from
Ethyl Acetate/Hexane

2,5-Dimethyl-4-iodophenol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,5-Dimethyl-4-iodophenol.
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Detailed Experimental Protocol
This protocol is adapted from general procedures for the iodination of substituted phenols.

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylphenol (10.0 g, 81.8 mmol)

and methanol (150 mL).

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add potassium iodide

(13.6 g, 81.8 mmol) and sodium hydroxide (3.3 g, 82.5 mmol) to the flask. Stir the mixture for

10-15 minutes until the solids dissolve.

Initiation: In a separate beaker, dissolve trichloroisocyanuric acid (TCCA) (6.4 g, 27.5 mmol)

in 30 mL of methanol. Add this solution dropwise to the reaction flask via the dropping funnel

over a period of 45-60 minutes, ensuring the internal temperature is maintained at 0°C.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an

additional 30 minutes. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

Workup: Upon completion, pour the reaction mixture into 500 mL of cold deionized water.

Adjust the pH to ~5 using dilute hydrochloric acid (1M HCl). A solid precipitate will form.

Isolation & Purification: Collect the solid by vacuum filtration and wash the filter cake with

cold water. Dry the crude product under vacuum. For further purification, recrystallize the

solid from a mixture of ethyl acetate and hexane to yield 2,5-dimethyl-4-iodophenol as a

crystalline solid.

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions
The C-I bond in 2,5-Dimethyl-4-iodophenol is its most valuable feature for pharmaceutical

synthesis, making it an ideal substrate for palladium-catalyzed reactions that form new C-C and

C-N bonds.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds between an organohalide and an organoboron compound.[7] This is

particularly crucial for synthesizing biaryl structures found in many kinase inhibitors and other

targeted therapies.

Causality in Protocol Design:

Catalyst: A palladium(0) source is required to initiate the catalytic cycle.[8] Pd(PPh₃)₄ is a

common and effective choice as it is already in the active Pd(0) state. Alternatively, a Pd(II)

source like Pd(OAc)₂ can be used with phosphine ligands, which will be reduced in situ.

Ligand: The phosphine ligand (e.g., triphenylphosphine, PPh₃) stabilizes the palladium

center, prevents its aggregation into inactive palladium black, and modulates its reactivity to

promote the key steps of oxidative addition and reductive elimination.

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it

activates the boronic acid to form a more nucleophilic boronate species.

Solvent: A mixture of an organic solvent (like Toluene or Dioxane) and water is often used.

The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the

inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the

interface.

// Inputs and Outputs ArylIodide [label="Ar-I", shape=box, style=rounded, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂", shape=box, style=rounded,

fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded,

fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Edges Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex ->

Trans_Complex [label="Transmetalation"]; Trans_Complex -> Product_Complex [label=" "];

Product_Complex -> Pd0 [label="Reductive\nElimination"];

// Input/Output Edges ArylIodide -> OA_Complex; BoronicAcid -> Trans_Complex; Base ->

Trans_Complex; Product_Complex -> Product; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
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Inert Atmosphere: To an oven-dried Schlenk tube, add Palladium(II) acetate [Pd(OAc)₂] (1-2

mol%) and a bulky phosphine ligand such as XPhos (2-4 mol%).

Reagent Loading: Add sodium tert-butoxide (NaOtBu) (1.4 eq), followed by 2,5-Dimethyl-4-
iodophenol (1.0 eq).

Solvent and Nucleophile: Evacuate and backfill the tube with an inert gas (Argon). Add

anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.

Reaction Conditions: Seal the tube and heat the mixture to 100-110°C in an oil bath. Stir

vigorously for 12-24 hours, monitoring by LC-MS.

Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium

chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic

layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Purify the residue by flash column chromatography to yield the N-aryl product.

Quality Control and Analytical Methods
Ensuring the purity of 2,5-Dimethyl-4-iodophenol and its derivatives is critical for their use in

pharmaceutical development. [9]A suite of analytical techniques should be employed for

comprehensive characterization. [10]
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Technique Purpose
Typical Observations /
Specifications

¹H NMR
Structural confirmation
and purity assessment.

Confirms the presence of
aromatic protons, two
distinct methyl singlets,
and a hydroxyl proton.
Integration should match
the structure. Purity ≥98%
by NMR.

¹³C NMR Structural confirmation.

Shows the correct number of

carbon signals, including the

C-I signal at a characteristic

upfield shift.

HPLC
Quantitative purity

determination.

Purity ≥98% (by area %).

Method should be stability-

indicating and able to resolve

starting materials and potential

isomers (e.g., 2,5-dimethyl-6-

iodophenol).

GC-MS
Purity and identification of

volatile impurities.

Provides molecular weight

confirmation (Mass Spec) and

purity assessment (GC).

Useful for detecting residual

solvents.

FT-IR Functional group identification.

Shows characteristic peaks for

O-H stretching (broad, ~3300

cm⁻¹), C-H stretching (~2900-

3000 cm⁻¹), and C-O

stretching (~1200 cm⁻¹).

| Melting Point | Purity assessment. | A sharp melting point range (e.g., 63-65°C) indicates high

purity. |

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
Proper handling of 2,5-Dimethyl-4-iodophenol and its reagents is essential for laboratory

safety.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and

chemical-resistant gloves (e.g., nitrile). [11]* Handling: Handle in a well-ventilated area,

preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11][12]Avoid

contact with skin and eyes. [12]Do not eat, drink, or smoke in the laboratory. [13]* Storage:

Store in a tightly sealed container in a cool, dry, and dark place. [11]The compound is light-

sensitive and should be protected from direct sunlight. [2][14]* Incompatibilities: Avoid strong

bases and oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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